N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine
CAS No.:
Cat. No.: VC14776029
Molecular Formula: C22H20N2O8
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O8 |
|---|---|
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | 2-[[2-[[2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetyl]amino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C22H20N2O8/c1-30-14-4-2-13(3-5-14)17-9-22(29)32-18-8-15(6-7-16(17)18)31-12-20(26)23-10-19(25)24-11-21(27)28/h2-9H,10-12H2,1H3,(H,23,26)(H,24,25)(H,27,28) |
| Standard InChI Key | CYPSYYHNXKRVHU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)NCC(=O)O |
Introduction
N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine is a complex organic compound belonging to the class of chromen-2-ones. It features a chromen-2-one core, which is a bicyclic structure containing a benzopyran moiety, substituted with a methoxyphenyl group. The presence of an acetyl group linked to glycylglycine enhances its potential for biological activity and therapeutic applications.
Synthesis
The synthesis of N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine typically involves several steps, often starting with the preparation of the chromenone core. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions. The specific products formed depend on the conditions and reagents employed during these reactions.
Biological Activities
Research indicates that N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine exhibits notable biological activities due to its interactions with various biological macromolecules. These interactions are crucial for elucidating the mechanism of action and therapeutic potential of this compound.
Comparison with Similar Compounds
Several compounds share structural similarities with N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine. Notable examples include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yloxyacetic acid | Similar chromenone structure but lacks the glycylglycine moiety | Potential anti-inflammatory properties |
| 4-[4-(4-methoxyphenyl)-2-pyrimidinyl]phenol | Similar methoxyphenol substitution but different core structure | Anticancer activity |
| 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxyacetic acid | Shares chromenone core; additional methyl substitution | Antioxidant properties |
Therapeutic Potential
The unique substitution pattern of N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine enhances its potential therapeutic applications by providing distinct chemical reactivity and biological interactions compared to similar compounds. This makes it a valuable candidate for further research in medicinal chemistry.
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